3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpyrazine-2,5-dicarbaldehyde is a heterocyclic organic compound with a pyrazine ring substituted with two methyl groups and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylpyrazine-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . This intermediate can then be further processed to obtain the desired dicarbaldehyde compound.
Another method involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . This reaction yields the dicarbaldehyde compound through a series of condensation and oxidation steps.
Industrial Production Methods
Industrial production of 3,6-dimethylpyrazine-2,5-dicarbaldehyde typically involves large-scale oxidation reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyrazine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The methyl and aldehyde groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives, depending on the reagents used.
Scientific Research Applications
3,6-Dimethylpyrazine-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism by which 3,6-dimethylpyrazine-2,5-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aldehyde groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups.
3,5-Dimethylpyrazine-2,6-dicarbaldehyde: A structural isomer with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: A fully methylated pyrazine derivative.
Uniqueness
3,6-Dimethylpyrazine-2,5-dicarbaldehyde is unique due to the presence of both methyl and aldehyde groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
108129-38-0 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,6-dimethylpyrazine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3 |
InChI Key |
ZHPJBWMZYFIRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.